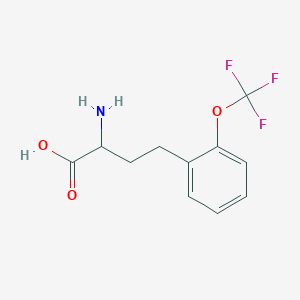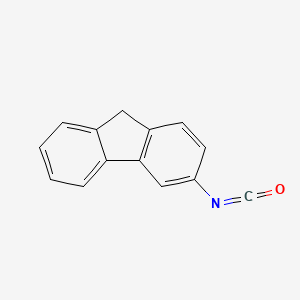
3-Isocyanato-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-9H-fluorene is an organic compound that features a fluorene backbone with an isocyanate functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-amino-9H-fluorene with phosgene, which results in the formation of the isocyanate group . This reaction is usually carried out under controlled conditions to ensure safety and maximize yield.
Industrial Production Methods: Industrial production of isocyanates, including 3-Isocyanato-9H-fluorene, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and urea as starting materials, which are safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines are commonly employed.
Major Products:
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Various substituted fluorenes.
Scientific Research Applications
3-Isocyanato-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism by which 3-Isocyanato-9H-fluorene exerts its effects depends on its specific application. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Comparison with Similar Compounds
9H-Fluorene: The parent compound without the isocyanate group.
9H-Carbazole: A structurally related compound with a nitrogen atom in the ring.
Dibenzothiophene: Another related compound with a sulfur atom in the ring
Uniqueness: 3-Isocyanato-9H-fluorene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
923030-47-1 |
|---|---|
Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-isocyanato-9H-fluorene |
InChI |
InChI=1S/C14H9NO/c16-9-15-12-6-5-11-7-10-3-1-2-4-13(10)14(11)8-12/h1-6,8H,7H2 |
InChI Key |
WFVILPSKMDVAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N=C=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
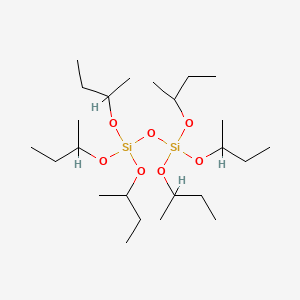
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
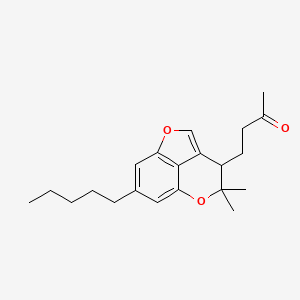
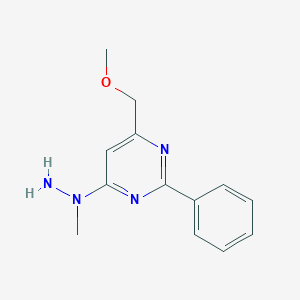
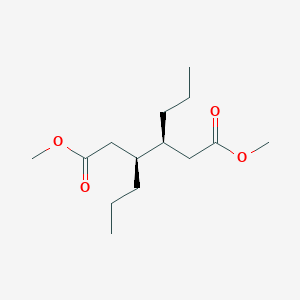
![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
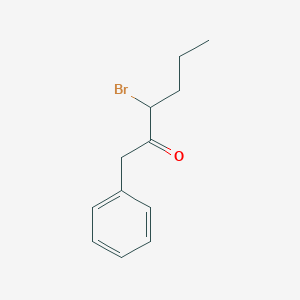
![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
